3-(Trifluoromethoxy)benzimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

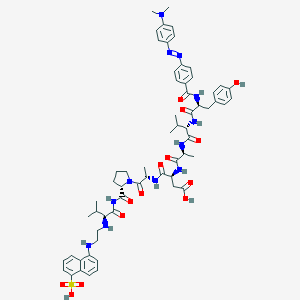

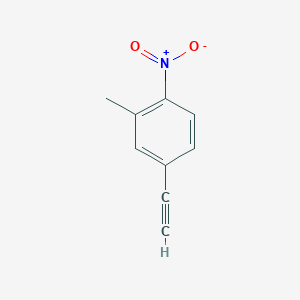

3-(Trifluoromethoxy)benzimidamide hydrochloride is a chemical compound with the formula C8H8ClF3N2O . It is used extensively in scientific research due to its unique properties and reactivity.

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethoxy)benzimidamide hydrochloride consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethoxy)benzimidamide hydrochloride include a molecular weight of 240.61 . Other properties such as boiling point and linear structure formula are not provided in the available resources .Aplicaciones Científicas De Investigación

Detection and Characterization of Reactive Oxygen Species

Researchers have designed and synthesized novel fluorescence probes like HPF and APF for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, which include benzimidamide derivatives, provide a reliable way to differentiate hROS from other reactive oxygen species, offering valuable tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Amyloid Detection in Brain using 19F MRI

Benzimidamide derivatives with trifluoromethoxy groups have been synthesized and assessed for their potential in improving amyloid detection in the brain through non-invasive (19)F magnetic resonance imaging (MRI). These studies underline the significance of hydrophilic (19)F-MRI agents in circumventing the inhibitory effects of brain tissues on (19)F NMR signals, contributing to the advancement of neuroimaging techniques (Amatsubo et al., 2009).

Organogels and Aggregate Formation

Studies on perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and hydrophilic groups have led to insights into the gelating abilities and aggregate formation of these compounds. This research is instrumental in understanding the roles of amphiphilic properties and side-chain conformations in gel formation, providing a basis for designing novel organogels based on perylenetetracarboxylic diimides for various applications (Wu et al., 2011).

Antiviral Activity of Benzimidazole Derivatives

The Thiazolobenzimidazole TBZE-029, a derivative containing the trifluoromethyl group, has shown promising results as a novel selective inhibitor of the replication of several enteroviruses. This highlights the potential of benzimidamide derivatives in antiviral therapy, paving the way for the development of new antiviral agents (De Palma et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

3-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWHOGNEWAJMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626494 |

Source

|

| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)benzimidamide hydrochloride | |

CAS RN |

186982-36-5 |

Source

|

| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)